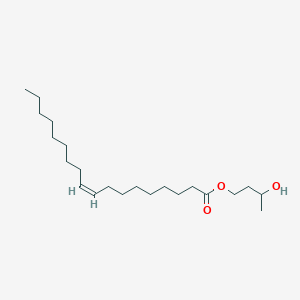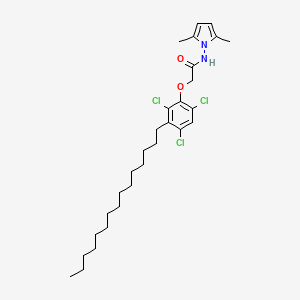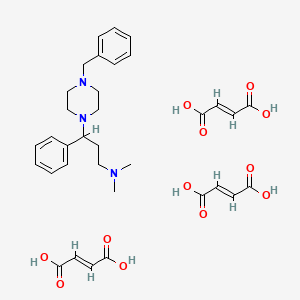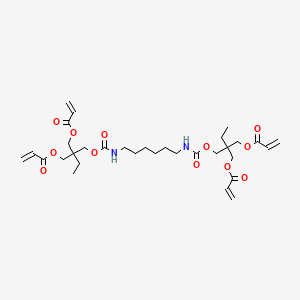
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple functional groups, including acrylate and carbamate groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,2-bis(((1-oxoallyl)oxy)methyl)butanol, which is then reacted with hexamethylene diisocyanate to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dibutyltin dilaurate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, including the management of hazardous by-products and waste.
化学反应分析
Types of Reactions
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups in the compound can undergo free-radical polymerization to form cross-linked polymer networks.
Hydrolysis: The carbamate groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators like azobisisobutyronitrile for polymerization, acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include cross-linked polymers, amines, alcohols, and substituted acrylates. These products have diverse applications in materials science, pharmaceuticals, and coatings.
科学研究应用
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with tailored properties.
Biology: Investigated for its potential as a cross-linking agent in the preparation of hydrogels for tissue engineering.
Medicine: Explored for its use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: Applied in the formulation of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of this compound is primarily based on its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free-radical polymerization, leading to the formation of three-dimensional polymer networks. The carbamate groups contribute to the compound’s reactivity and ability to form stable linkages with other molecules. These properties make it suitable for applications requiring durable and resilient materials.
相似化合物的比较
Similar Compounds
Trimethylolpropane triacrylate: Similar in structure but with three acrylate groups instead of the complex carbamate functionality.
Dipentaerythritol hexaacrylate: Contains multiple acrylate groups and is used in similar applications but lacks the specific reactivity of the carbamate groups.
Uniqueness
The uniqueness of 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate lies in its combination of acrylate and carbamate groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over polymerization and cross-linking processes.
属性
CAS 编号 |
42404-52-4 |
|---|---|
分子式 |
C32H48N2O12 |
分子量 |
652.7 g/mol |
IUPAC 名称 |
[2-[6-[2,2-bis(prop-2-enoyloxymethyl)butoxycarbonylamino]hexylcarbamoyloxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate |
InChI |
InChI=1S/C32H48N2O12/c1-7-25(35)41-19-31(11-5,20-42-26(36)8-2)23-45-29(39)33-17-15-13-14-16-18-34-30(40)46-24-32(12-6,21-43-27(37)9-3)22-44-28(38)10-4/h7-10H,1-4,11-24H2,5-6H3,(H,33,39)(H,34,40) |
InChI 键 |
IOQMTDVZELDPFR-UHFFFAOYSA-N |
规范 SMILES |
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(CC)(COC(=O)C=C)COC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


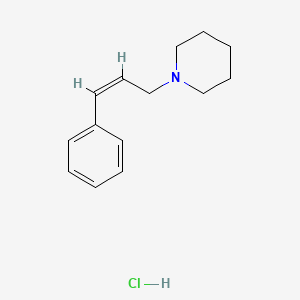
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)

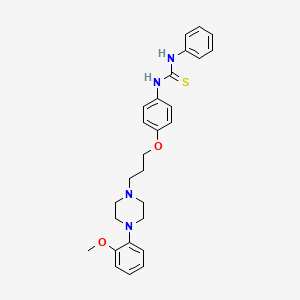


![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
